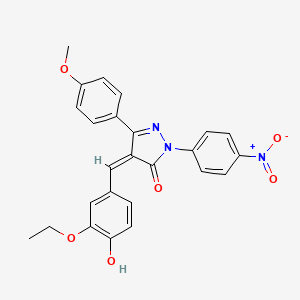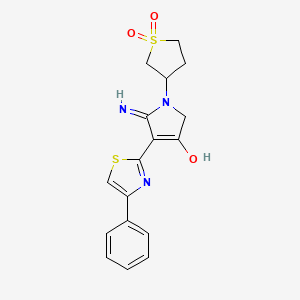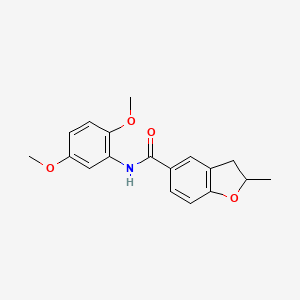![molecular formula C21H27N5O B5976259 6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5976259.png)
6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide is a chemical compound that has gained significant attention in scientific research. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a subtype of the nicotinic acetylcholine receptor family. This receptor is widely distributed in the central nervous system and plays a crucial role in various physiological and pathological processes, making it an attractive target for drug development.
Mécanisme D'action
As an α7 nAChR agonist, 6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide binds to and activates the receptor, leading to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. This activation has been shown to improve cognitive function, reduce inflammation, and alleviate pain.
Biochemical and Physiological Effects:
The activation of α7 nAChR by 6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide has been shown to have various biochemical and physiological effects. These include the modulation of synaptic plasticity, the regulation of inflammatory responses, and the modulation of pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide in lab experiments include its high selectivity and potency for the α7 nAChR, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, its limitations include its potential toxicity and the need for further optimization to improve its efficacy and safety.
Orientations Futures
There are several future directions for the research and development of 6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide. These include the optimization of its pharmacokinetic properties, the investigation of its potential therapeutic effects in various neurological and psychiatric disorders, and the development of new analogs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its high selectivity and potency for the α7 nAChR make it an attractive target for drug development, and further research is needed to optimize its efficacy and safety.
Méthodes De Synthèse
The synthesis of 6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide involves a multi-step process. The first step is the preparation of 1-azabicyclo[2.2.2]oct-3-ene, which is then reacted with nicotinic acid to form the corresponding amide. The amide is then coupled with 3-(2-pyridinyl)propylamine to obtain the final product.
Applications De Recherche Scientifique
The α7 nAChR has been implicated in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Therefore, 6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide has been extensively studied as a potential therapeutic agent for these conditions. It has also been investigated for its anti-inflammatory and analgesic properties.
Propriétés
IUPAC Name |
6-(1-azabicyclo[2.2.2]octan-3-ylamino)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c27-21(23-11-3-5-18-4-1-2-10-22-18)17-6-7-20(24-14-17)25-19-15-26-12-8-16(19)9-13-26/h1-2,4,6-7,10,14,16,19H,3,5,8-9,11-13,15H2,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXJDEDLKIRTBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC3=NC=C(C=C3)C(=O)NCCCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-6-chloro-2-phenyl-4-quinolinecarboxamide](/img/structure/B5976181.png)


![2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5976212.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-quinoxalinecarboxamide](/img/structure/B5976213.png)




![2,4-dimethoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B5976234.png)
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5976263.png)
![ethyl {10-[N-(2,2,6,6-tetramethyl-4-piperidinyl)-beta-alanyl]-10H-phenothiazin-2-yl}carbamate dihydrochloride](/img/structure/B5976277.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5976278.png)